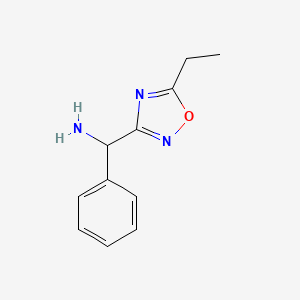

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine

Description

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine is a primary amine featuring a 1,2,4-oxadiazole core substituted with an ethyl group at position 5 and a phenyl group attached to the methanamine moiety. Its molecular formula is C₁₀H₁₂N₃O (molecular weight: 202.23 g/mol), with SMILES notation CCC1=NC(=NO1)C(N)C2=CC=CC=C2 . The 1,2,4-oxadiazole ring is a heterocycle known for its metabolic stability and role in medicinal chemistry, particularly in drug candidates targeting neurological disorders, antimicrobial activity, and agrochemical applications .

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(5-ethyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine |

InChI |

InChI=1S/C11H13N3O/c1-2-9-13-11(14-15-9)10(12)8-6-4-3-5-7-8/h3-7,10H,2,12H2,1H3 |

InChI Key |

ZUVGPJALROQUTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NO1)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of amidoximes with carboxylic acid derivatives or their equivalents. The amidoxime intermediate is prepared from nitriles by reaction with hydroxylamine. Key synthetic steps include:

- Formation of Amidoximes: Nitriles react with hydroxylamine hydrochloride under basic conditions to yield amidoximes.

- Cyclization: Amidoximes undergo cyclodehydration with carboxylic acids, acid chlorides, or esters to form the 1,2,4-oxadiazole ring.

- Substituent Introduction: Alkyl or aryl substituents are introduced either via the nitrile precursor or by subsequent functional group transformations.

This general route is supported by multiple studies and is adaptable to various substituents on the oxadiazole ring.

Specific Synthetic Route for (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine

Based on the chemical structure, a plausible preparation method involves:

Synthesis of the Nitrile Precursor:

- Prepare 5-ethyl-3-cyanophenyl derivative or an appropriate substituted nitrile containing the ethyl group at the 5-position of the oxadiazole ring.

-

- React the nitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in ethanol or water to form the amidoxime intermediate.

Cyclization to 1,2,4-Oxadiazole:

- Cyclize the amidoxime with an appropriate carboxylic acid derivative or ester (e.g., phenylacetic acid derivative) under dehydrating conditions (e.g., using phosphorus oxychloride, polyphosphoric acid, or other cyclodehydrating agents) to form the 1,2,4-oxadiazole ring.

Introduction of the Methanamine Group:

- The phenylmethanamine moiety can be introduced by reduction of a corresponding nitro or imine intermediate or by direct substitution if the precursor contains a leaving group at the methanamine position.

Purification and Characterization:

- The final compound is purified by recrystallization or chromatography and characterized by spectroscopic methods (NMR, IR, MS) and melting point analysis.

This synthetic approach aligns with protocols reported for related 1,2,4-oxadiazole derivatives, where amidoximes are cyclized with carboxylic acids or derivatives to yield the heterocyclic core, followed by functional group modifications.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitrile to Amidoxime | Hydroxylamine hydrochloride, base, EtOH/H2O | Mild heating (50–80 °C), 4–6 hours |

| Amidoxime Cyclization | Carboxylic acid derivative, phosphorus oxychloride or polyphosphoric acid | Reflux or elevated temperature, 3–7 hours |

| Methanamine Introduction | Reduction agents (e.g., LiAlH4) or substitution | Controlled conditions to avoid ring degradation |

| Purification | Recrystallization or column chromatography | Solvent choice depends on solubility |

Research Discoveries and Optimization Insights

Protecting Groups: In some synthetic routes for oxadiazole derivatives, transient protecting groups such as tert-butyldimethylsilyl (TBS) or acetyl groups are used to protect phenols or amines during coupling and cyclization, removed in situ at high temperature or under acidic conditions.

One-Pot Procedures: Recent advances include one-pot coupling, cyclization, and dehydration steps to streamline synthesis and improve yields.

Ullmann-Type Coupling: For introducing aryl substituents, Ullmann-type copper-catalyzed coupling reactions have been optimized to couple phenol derivatives or amines to the oxadiazole core efficiently.

Cyclodehydrating Agents: Phosphorus oxychloride is a commonly used agent for cyclodehydration, providing good yields and purity, as reported in analogous oxadiazole syntheses.

Summary Table of Key Literature Methods

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine is a chemical compound featuring a unique oxadiazole ring structure, with an ethyl group at the 5-position and a phenylmethanamine substituent. Oxadiazoles, the class of compounds to which (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine belongs, have a wide range of biological activities, including anti-cancer and antimicrobial properties.

Properties

- IUPAC Name: (5-ethyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine;hydrochloride

- Molecular Formula: C11H14ClN3O

- Molecular Weight: 239.70 g/mol

- CAS: 886494-59-3

Scientific Research Applications

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride is applicable in scientific research, including:

- Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical reactions.

- Biology: It can be studied for potential biological activities, such as enzyme inhibition or receptor binding.

- Medicine: It can be investigated for its therapeutic potential in treating various diseases.

- Industry: It can be utilized in the development of new materials and chemical processes.

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride has potential biological activities [2, 5]. Compounds containing oxadiazole moieties exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria and fungi. Other oxadiazole-based compounds have been reported to inhibit specific cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression. The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell division.

Mechanism of Action

The mechanism of action of (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as carbonic anhydrase, leading to the disruption of cellular processes in cancer cells. The compound’s structure allows it to form hydrogen bonds and interact with active sites of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The ethyl group at position 5 of the oxadiazole ring is a critical structural feature. Replacing ethyl with smaller alkyl groups (e.g., methyl) or aromatic substituents alters physicochemical properties and bioactivity:

Key Observations :

Variations in the Methanamine Moiety

The phenyl group attached to the methanamine nitrogen can be replaced with heteroaromatic or alkyl chains, modulating target affinity and selectivity:

Key Observations :

- Pyridyl-indazolyl substitution (Compound 28) demonstrates activity as a Nav channel ligand, suggesting utility in pain management or epilepsy .

Biological Activity

(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its applications and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula CHNO and is classified under oxadiazole derivatives. The presence of the oxadiazole ring contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| CAS Number | 886494-59-3 |

| Synonyms | (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride |

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

A study highlighted that 1,2,4-oxadiazole derivatives possess significant antimicrobial properties against various pathogens. Specifically, (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine has shown promise in inhibiting Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been documented. A recent investigation reported that derivatives of oxadiazoles could effectively inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the disruption of mitotic spindle formation in centrosome-amplified cancer cells .

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various oxadiazole derivatives, (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine was tested against clinical isolates. The results indicated an IC ranging from 10 to 20 µg/mL against C. difficile and E. faecium, demonstrating its potential as a therapeutic agent for resistant infections .

Study 2: Anticancer Activity

A study focused on the antiproliferative effects of oxadiazole compounds revealed that (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine significantly inhibited cell growth in human prostate cancer (PC3) cells with an IC value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

The biological activity of (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Apoptosis Induction : In cancer cells, it appears to trigger apoptotic pathways by affecting mitochondrial membrane potential.

- Cell Cycle Arrest : It can induce cell cycle arrest at the G2/M phase, preventing further cell division.

Q & A

Q. What are the common synthetic routes for (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine, and how is its purity validated?

The synthesis typically involves cyclocondensation of amidoxime precursors with activated carbonyl compounds (e.g., ethyl-substituted carboxylic acid derivatives). Key steps include:

- Formation of the oxadiazole ring via dehydration under acidic or thermal conditions.

- Introduction of the phenylmethanamine group through nucleophilic substitution or reductive amination . Purity is validated using HPLC (for quantification) and NMR spectroscopy (structural confirmation). TLC monitors reaction progress, with mobile phases like ethyl acetate/hexane mixtures .

Q. How do structural features of (5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine influence its physicochemical properties?

- The oxadiazole ring enhances metabolic stability via resistance to enzymatic hydrolysis.

- The ethyl group at the 5-position increases lipophilicity (logP ~2.5), improving membrane permeability .

- The phenylmethanamine moiety enables hydrogen bonding with biological targets (e.g., enzyme active sites) . Computational tools like ChemDraw or Spartan predict logP, pKa, and solubility .

Q. What preliminary assays are used to screen its biological activity?

- Antimicrobial activity : Broth microdilution assays (MIC determination against Gram+/Gram- bacteria).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency.

- Temperature control : Gradual heating (60–80°C) prevents side reactions like ring-opening.

- Catalyst use : Lewis acids (e.g., ZnCl₂) accelerate oxadiazole formation . Yield improvements (from ~45% to >70%) are achievable via DoE (Design of Experiments) .

Q. What computational strategies predict its interaction with biological targets?

- Molecular docking (AutoDock Vina) identifies binding poses in targets like EGFR or DNA gyrase.

- QSAR models correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with bioactivity .

- MD simulations (GROMACS) assess binding stability over 100-ns trajectories .

Q. How do structural modifications impact its structure-activity relationship (SAR)?

Comparative studies of derivatives reveal:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position enhance antimicrobial activity by ~40% via increased electrophilicity.

- Bulkier substituents on the phenyl ring reduce CNS penetration due to higher polar surface area (>80 Ų) .

- Amino group methylation decreases solubility but prolongs half-life in vivo .

Q. How can contradictory bioactivity data across studies be resolved?

- Orthogonal assays : Validate antimicrobial claims with both agar diffusion and time-kill assays.

- Cell line variability : Test cytotoxicity across multiple lines (e.g., HepG2 vs. CHO-K1) to exclude cell-specific effects .

- Dose-response curves : Ensure EC₅₀/IC₅₀ values are reproducible under standardized conditions (pH, serum content) .

Q. What advanced analytical methods characterize its degradation products?

- LC-MS/MS identifies hydrolytic byproducts (e.g., open-chain amides) under accelerated stability testing (40°C/75% RH).

- X-ray crystallography resolves stereochemical changes in degraded samples .

- FT-IR tracks functional group integrity after UV exposure .

Q. What methodologies assess its environmental fate and ecotoxicology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.